

A Technical Guide to the Pharmacological Properties of Bisandrographolide C

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B15623486*

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Introduction

Bisandrographolide C is a dimeric ent-labdane diterpenoid isolated from *Andrographis paniculata*, a plant with a long history of use in traditional medicine. As a member of the bisandrographolide family, it is structurally related to andrographolide, the most abundant and well-studied bioactive compound from this plant. Emerging research has begun to elucidate the specific pharmacological properties of **Bisandrographolide C**, distinguishing it from its monomeric precursor and other dimeric analogues. This technical guide provides a comprehensive overview of the current understanding of **Bisandrographolide C**'s pharmacological activities, mechanisms of action, and the experimental methodologies used to characterize them.

Pharmacological Properties and Mechanisms of Action

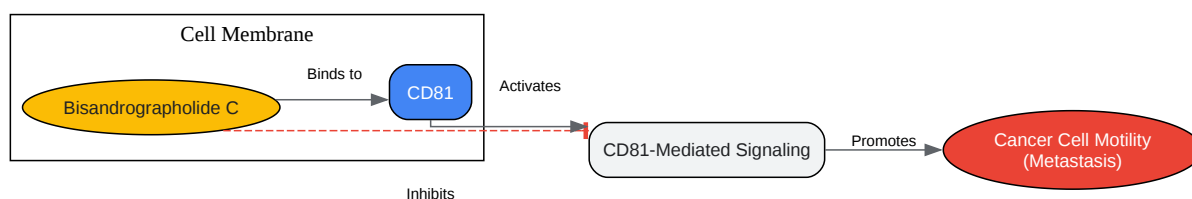
Bisandrographolide C has demonstrated a range of biological activities, primarily centered on ion channel modulation, anti-cancer effects, and cardioprotection.

Anti-Cancer Activity via CD81 Interaction

A significant finding in the pharmacology of **Bisandrographolide C** is its ability to bind to the tetraspanin CD81.^[1] CD81 is a cell surface protein involved in cell adhesion, motility, and

signal transduction, and its overexpression has been linked to metastasis in various cancers, including esophageal cancer.

By binding to CD81, **Bisandrographolide C**, along with Bisandrographolide A and andrographolide, is believed to suppress the function of this protein.[1][2] This interaction is thought to underlie the observed anti-metastatic potential of *Andrographis paniculata* extracts. The suppression of CD81 function by **Bisandrographolide C** leads to a reduction in the motility of esophageal cancer cells, a critical step in the metastatic cascade.[1]



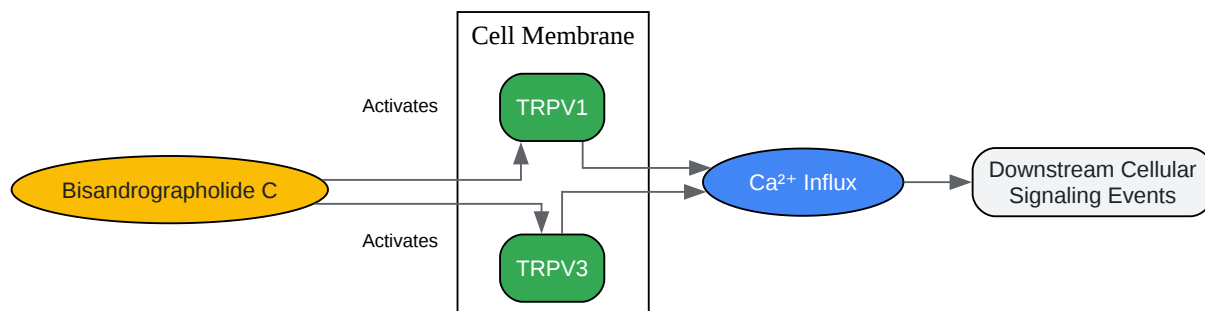
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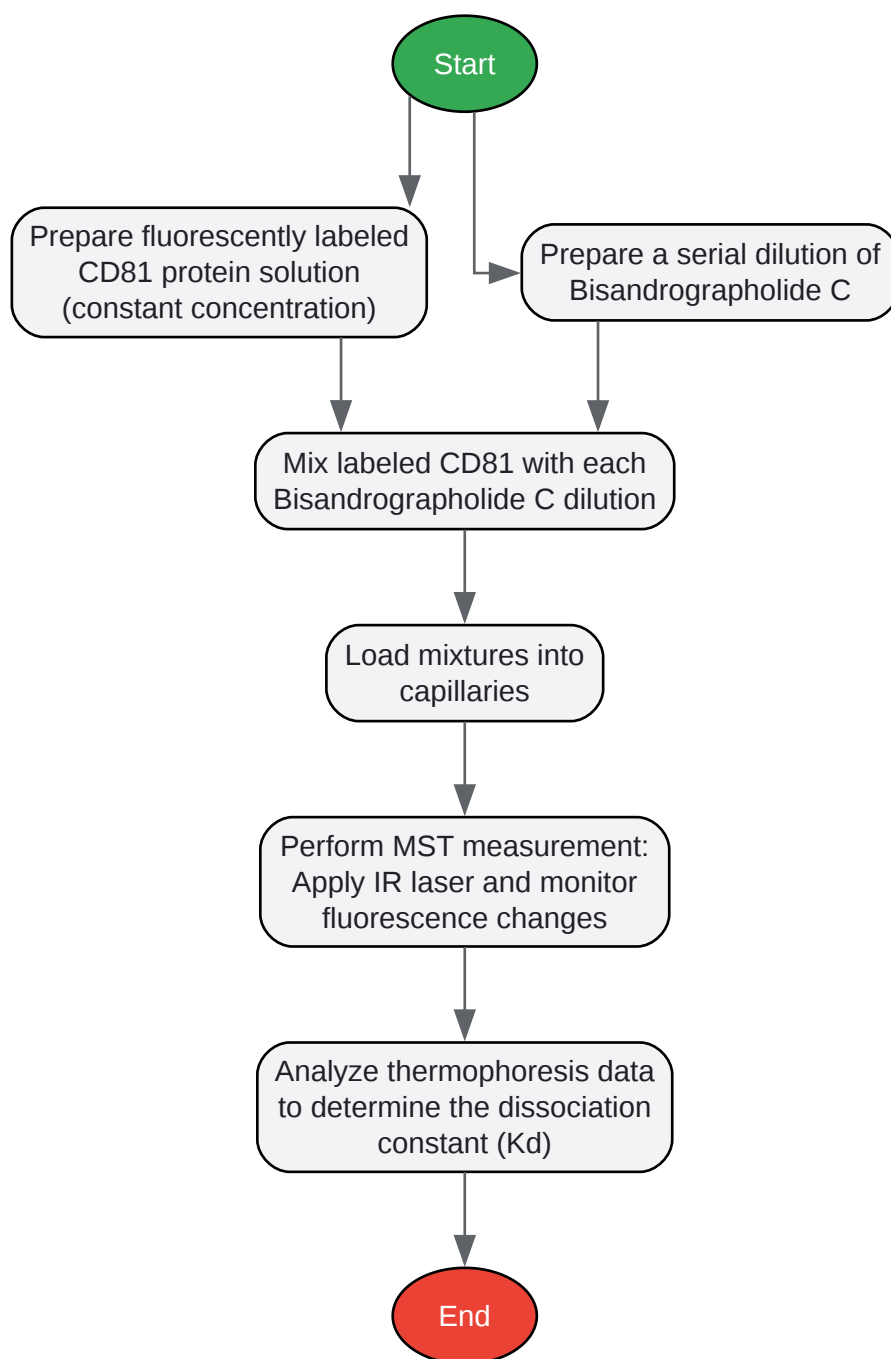
Fig. 1: Bisandrographolide C interaction with CD81 to inhibit cancer cell motility.

Modulation of TRP Ion Channels

Bisandrographolide C has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.[3] These channels are non-selective cation channels that play crucial roles in various physiological processes, including sensory perception and cellular signaling.

The activation of TRPV1 and TRPV3 by **Bisandrographolide C** leads to an influx of calcium ions (Ca^{2+}) into the cell. This increase in intracellular calcium concentration can trigger a cascade of downstream signaling events, which may contribute to its observed pharmacological effects.





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